(Z)-5-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
BenchChem offers high-quality (Z)-5-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S2/c1-21-8-7-19-11-4-3-10(22-2)9-13(11)24-16(19)18-15(20)12-5-6-14(17)23-12/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEVAFCFRBOTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to show significant anti-tubercular activity. They have been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Result of Action
Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis, suggesting that they may have bactericidal or bacteriostatic effects.
Biological Activity
(Z)-5-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a compound belonging to the class of benzothiazole derivatives, which have garnered significant attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, summarizing its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (Z)-5-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is , with a molecular weight of approximately 427.26 g/mol. Its structure includes a bromine atom, methoxy groups, and a thiophene ring, contributing to its unique biological properties.
The biological activity of benzothiazole derivatives often involves interaction with various cellular targets. For (Z)-5-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, the following mechanisms have been proposed:
- Cytotoxicity : Similar compounds have demonstrated cytotoxic effects against human cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This suggests that the compound may disrupt critical cellular pathways leading to cell death.
- Antibacterial Activity : Preliminary studies indicate that benzothiazole derivatives can interfere with bacterial metabolic pathways, suggesting that this compound may possess antibacterial properties .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity by modulating cytokine production, which is crucial in inflammatory responses .
Biological Activity Assessment
A series of assays have been conducted to evaluate the biological activity of (Z)-5-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide:
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In a study assessing various benzothiazole derivatives, it was found that compounds similar to (Z)-5-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exhibited significant inhibition of cancer cell proliferation in A431 and A549 cell lines. The mechanism involved apoptosis induction confirmed by Western blot analysis showing increased caspase activity .
- Antimicrobial Efficacy : Another study highlighted the antibacterial potential of benzothiazole derivatives against strains such as Escherichia coli and Pseudomonas aeruginosa. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and oxidation reactions.
- Reagent in Organic Reactions : It is utilized as a reagent in several organic reactions due to its ability to undergo transformations that yield valuable derivatives.
Biology
- Antimicrobial Activity : Studies indicate that compounds similar to (Z)-5-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exhibit significant antimicrobial properties against various pathogenic bacteria. For example, derivatives have shown effectiveness against strains such as E. coli and S. aureus with Minimum Inhibitory Concentrations (MICs) ranging from 8 μM to 32 μM .
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 μM |
| Compound B | S. aureus | 16 μM |
| Compound C | E. faecalis | 8 μM |
- Anticancer Properties : Preliminary research suggests potential anticancer activities, with studies focusing on the compound's ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Medicine
- Therapeutic Agent Development : The unique structural features of this compound make it a candidate for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases. Its dual functionality as an antimicrobial and anticancer agent positions it as a valuable lead compound in drug discovery.
Case Study 1: Antimicrobial Efficacy
In a study published in Pharmaceuticals, researchers synthesized various derivatives of benzothiazole compounds and evaluated their antimicrobial efficacy. The results demonstrated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of thiophene-based compounds revealed that (Z)-5-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide significantly inhibited the growth of breast cancer cells in vitro. The mechanisms involved were attributed to the induction of apoptosis and cell cycle arrest .
Q & A
Q. Optimization strategies :
- Catalyst selection : Palladium-based catalysts (e.g., Suzuki coupling for bromothiophene intermediates) improve regioselectivity .
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and yields .
- Temperature control : Maintaining 0–5°C during imine formation prevents undesired isomerization .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and Z-configuration (e.g., distinct imine proton shifts at δ 8.2–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
Advanced: How can researchers investigate the structure-activity relationship (SAR) to enhance biological efficacy?
Q. Methodological steps :
Substituent variation : Synthesize analogs with modified groups (e.g., replacing bromine with nitro or methyl to assess electronic effects) .
Biological screening : Test analogs against cancer cell lines (e.g., IC50 determination via MTT assays) and bacterial strains (MIC via broth microdilution) .
Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like topoisomerase II or bacterial gyrase .
Example SAR finding : Bromine at the thiophene position enhances DNA intercalation, while the methoxyethyl group improves solubility .
Advanced: What methodologies identify and validate molecular targets in anticancer research?
- Target identification :
- Pull-down assays : Use biotinylated probes to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
- CRISPR-Cas9 screening : Genome-wide knockout libraries identify genes essential for compound sensitivity .
- Validation :
- Knockdown/overexpression : siRNA-mediated target silencing in cancer cells reverses compound efficacy .
- Surface plasmon resonance (SPR) : Quantify direct binding kinetics (e.g., KD values < 1 µM confirm high affinity) .
Basic: What are key challenges in maintaining stereochemical integrity during synthesis?
- Imine isomerization : The Z-configuration is prone to thermal or acidic conversion to the E-isomer. Mitigate via:
- Low-temperature reactions (<10°C) .
- Steric hindrance: Bulky substituents on the benzothiazole ring stabilize the Z-form .
- Analytical monitoring : Use NOESY NMR to confirm spatial proximity of protons in the Z-isomer .
Advanced: How to design in vitro assays for antimicrobial activity against resistant strains?
- Bacterial strains : Use WHO-priority pathogens (e.g., methicillin-resistant S. aureus (MRSA)) in CLSI-compliant broth microdilution .
- Biofilm assays : Treat preformed biofilms with the compound (0.5–128 µg/mL) and quantify viability via ATP-bioluminescence .
- Synergy testing : Combine with antibiotics (e.g., ciprofloxacin) in checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .
Advanced: What strategies improve solubility and bioavailability without compromising bioactivity?
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) on the carboxamide group to enhance intestinal absorption .
- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) for sustained release and improved plasma half-life .
- Solubility screening : Test co-solvents (e.g., PEG 400) in PBS (pH 7.4) to achieve >1 mg/mL solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
